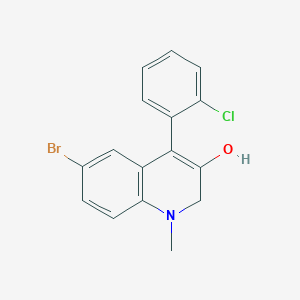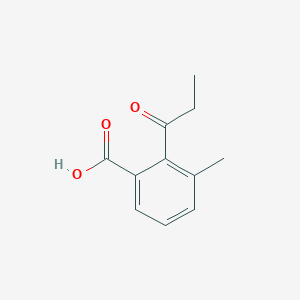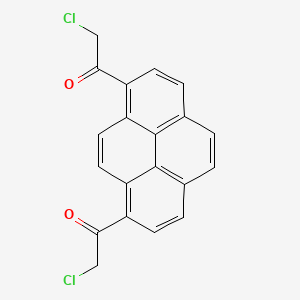
1,1'-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) is a chemical compound that features a pyrene core with two chloroethanone groups attached at the 1 and 8 positions. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties, making it a valuable component in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) typically involves the reaction of pyrene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for 1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrene core.
Addition Reactions: The double bonds in the pyrene core can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include pyrene derivatives with various functional groups replacing the chloro groups.
Oxidation: Oxidized pyrene derivatives.
Reduction: Reduced pyrene derivatives with altered electronic properties.
Applications De Recherche Scientifique
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of novel pyrene-based compounds and materials.
Biology: Investigated for its potential interactions with biological molecules due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) involves its interaction with molecular targets through its chloroethanone groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrene core can also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): Similar structure but with a piperazine core instead of pyrene.
2-Chloro-N-arylacetamide: Contains a chloroacetyl group but lacks the polycyclic aromatic core.
Uniqueness
1,1’-(Pyrene-1,8-diyl)bis(2-chloroethan-1-one) is unique due to its pyrene core, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as in the development of organic electronic devices .
Propriétés
Numéro CAS |
90814-81-6 |
|---|---|
Formule moléculaire |
C20H12Cl2O2 |
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
2-chloro-1-[8-(2-chloroacetyl)pyren-1-yl]ethanone |
InChI |
InChI=1S/C20H12Cl2O2/c21-9-17(23)13-5-3-11-1-2-12-4-6-14(18(24)10-22)16-8-7-15(13)19(11)20(12)16/h1-8H,9-10H2 |
Clé InChI |
HIFKZRNSSNBFIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C(C=C2)C(=O)CCl)C=CC4=C(C=CC1=C43)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





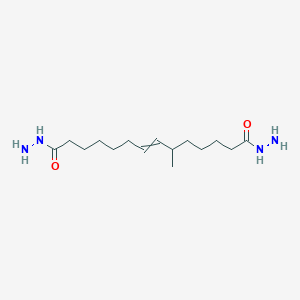
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
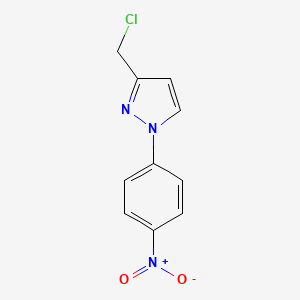

![Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester](/img/structure/B14352304.png)
![2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14352310.png)
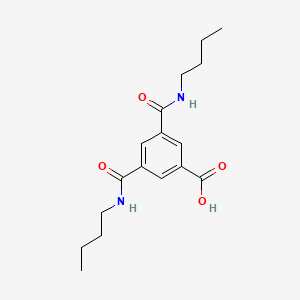
![N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B14352328.png)

